molecular formula C27H42O B099512 Cholesta-4,7-dien-3-one CAS No. 16826-35-0

Cholesta-4,7-dien-3-one

Cat. No.: B099512
CAS No.: 16826-35-0
M. Wt: 382.6 g/mol
InChI Key: SLFZVVVDTKTSRR-JRFVBUDKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesta-4,7-dien-3-one: is a steroidal compound with the molecular formula C27H42O . It is a derivative of cholesterol and is characterized by the presence of double bonds at the 4th and 7th positions and a ketone group at the 3rd position. This compound is of significant interest in the field of biochemistry and pharmacology due to its role as an intermediate in the biosynthesis of various steroids.

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for Cholesta-4,7-dien-3-one is not available, general precautions should be taken while handling it. These include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

Mechanism of Action

Cholesta-4,7-dien-3-one exerts its effects primarily through its role as an intermediate in the biosynthesis of steroids. It undergoes enzymatic transformations to form various biologically active steroids. The compound interacts with specific enzymes such as cholesterol oxidase and steroid dehydrogenases , which catalyze its conversion to other steroidal compounds .

Comparison with Similar Compounds

Uniqueness: Cholesta-4,7-dien-3-one is unique due to its specific double bond configuration and its role as an intermediate in the biosynthesis of various steroids. Its distinct structure allows it to participate in specific enzymatic reactions that are not possible with other similar compounds .

Properties

IUPAC Name

(9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,17-19,23-25H,6-9,11-16H2,1-5H3/t19-,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFZVVVDTKTSRR-JRFVBUDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70937470
Record name Cholesta-4,7-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16826-35-0
Record name Cholesta-4,7-dien-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016826350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesta-4,7-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholesta-4,7-dien-3-one
Reactant of Route 2
Cholesta-4,7-dien-3-one
Reactant of Route 3
Cholesta-4,7-dien-3-one
Reactant of Route 4
Cholesta-4,7-dien-3-one
Reactant of Route 5
Cholesta-4,7-dien-3-one
Reactant of Route 6
Cholesta-4,7-dien-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.